N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine
Description
N-[(4-Chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine is a tetrazine-based compound characterized by a 1,2,4,5-tetrazine core substituted with a 3,5-dimethylpyrazole group at position 6 and an N-[(4-chlorophenyl)methyl]amine moiety at position 2. Tetrazines are high-nitrogen heterocycles known for their applications in energetic materials, coordination chemistry, and bioorthogonal reactions .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN7/c1-9-7-10(2)22(21-9)14-19-17-13(18-20-14)16-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUIVIGQVGIYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)NCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine typically involves multiple steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenylmethyl group and the 3,5-dimethyl-1H-pyrazol-1-yl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts or specific reagents to facilitate the substitution.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences :
- Chlorophenyl vs.
- Amino vs. Alkylamino Groups: The absence of an alkyl chain in compound 3a results in lower molecular weight and higher reactivity due to the free amine group.
Physicochemical Properties
- Thermal Stability : The 4-chlorophenylmethyl group likely enhances thermal stability compared to the benzyl derivative in due to stronger intermolecular interactions (e.g., halogen bonding).
- Nitrogen Content : At 58.3% nitrogen, the target compound has lower nitrogen content than BTATz (76.3% ), but higher than triazine analogs (e.g., 4-chloro-N-methyl-6-(4-phenylpyrazol-1-yl)-1,3,5-triazin-2-amine at 42.1% nitrogen ).
Biological Activity
N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄ |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 1251593-58-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrazole and tetrazine moieties. The synthetic routes often include the use of chlorinated phenyl groups and various amines to achieve the desired structural configuration.
Antimicrobial Activity
Research indicates that compounds containing tetrazine and pyrazole rings exhibit notable antimicrobial properties. In a comparative study, derivatives of tetrazine demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its penetration through bacterial membranes.
Antifungal Properties
Studies have shown that similar compounds exhibit antifungal activity against species such as Candida albicans. The mechanism is believed to involve the disruption of fungal cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in vitro assays where it showed a significant reduction in pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on a series of synthesized tetrazine derivatives highlighted that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Klebsiella pneumoniae, indicating moderate antibacterial activity . -
Evaluation of Antifungal Properties :
In another study focused on antifungal activity, the compound was tested against Aspergillus niger, showing promising results with an IC50 value of 15 µg/mL. This positions it as a potential candidate for further development in antifungal therapies .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical metabolic pathways. The tetrazine moiety is known to participate in redox reactions, which may contribute to its antimicrobial and anti-inflammatory effects .
Q & A
Q. What are the common synthetic routes for N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole and tetrazine precursors are coupled under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and bases like cesium carbonate to facilitate nucleophilic substitution. Copper(I) catalysts may enhance coupling efficiency in sterically hindered systems . Purification often involves column chromatography with ethyl acetate/hexane gradients or recrystallization .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or laboratory X-ray sources. Refinement is conducted using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. For example, similar tetrazine derivatives have been refined with R-factors < 0.05 .
Q. What analytical techniques confirm the compound’s purity and identity?
High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode), while HPLC (>98% purity) ensures homogeneity. Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, DEPT-135) confirm substituent integration and coupling patterns. IR spectroscopy identifies functional groups like N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Contradictions between NMR and X-ray data (e.g., tautomerism or dynamic effects) require cross-validation:
Q. What strategies optimize reaction yield in sterically hindered systems?
Steric hindrance from the 3,5-dimethylpyrazole group can reduce coupling efficiency. Mitigation strategies include:
Q. How can computational modeling predict the compound’s electronic properties for materials science applications?
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, charge distribution, and absorption spectra. For example, the tetrazine core’s electron-deficient nature can be tuned for n-type semiconductor behavior. Molecular dynamics (MD) simulations further assess solubility and aggregation tendencies .
Q. What are the challenges in isolating intermediates during multi-step synthesis?
Key issues include:
- Byproduct formation: Thiourea intermediates (e.g., in dehydrosulfurization) require selective quenching with iodine/triethylamine mixtures.
- Chromatography optimization: Use reverse-phase HPLC with acetonitrile/water gradients for polar intermediates.
- Acid-base extraction: Adjust pH to isolate amine-containing species from reaction mixtures .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across assay platforms?
- Dose-response curves: Validate IC₅₀ values using orthogonal assays (e.g., fluorescence vs. luminescence).
- Membrane permeability: Adjust for artifacts in cell-based vs. cell-free assays using PAMPA or Caco-2 models.
- Metabolic stability: Compare hepatic microsome data (e.g., rat vs. human) to identify species-specific degradation .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF, anhydrous | |
| Catalyst | CuI (5 mol%) | |
| Temperature | 80°C, reflux | |
| Purification | EtOAc/hexane (3:7) |
Table 2: Computational Parameters for DFT Modeling
| Functional | Basis Set | Output Property |
|---|---|---|
| B3LYP | 6-31G(d) | HOMO-LUMO gap |
| M06-2X | def2-TZVP | Solvation energy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
